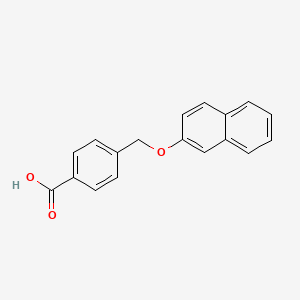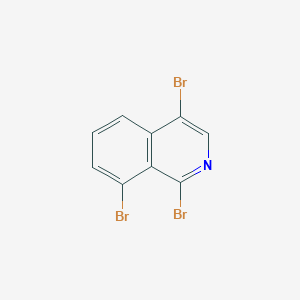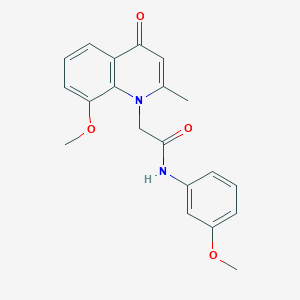
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is an intriguing chemical compound with notable properties that make it useful in various fields of research and industry. This compound features a complex structure with functional groups that contribute to its reactivity and interactions in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions. One common synthetic route includes:
Formation of 8-methoxy-2-methyl-4-oxoquinoline: : This intermediate is synthesized by methoxylation of 2-methyl-4-oxoquinoline using methanol and appropriate catalytic conditions.
Acetylation Reaction: : The acylation of 8-methoxy-2-methyl-4-oxoquinoline with 3-methoxybenzoyl chloride under basic conditions, such as pyridine, yields the target compound.
Purification: : The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production might involve more efficient, scalable methods including optimized reaction conditions, continuous flow synthesis, and utilization of automated reactors to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The methoxy and methyl groups in the structure are susceptible to oxidation under strong oxidizing conditions, leading to potential formation of hydroxylated derivatives.
Reduction: : Ketone reduction under reducing conditions such as sodium borohydride or hydrogenation can yield corresponding alcohols.
Substitution: : The methoxy group can undergo substitution reactions, especially under electrophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substituents: : Halogens, acyl chlorides, alkylating agents.
Major Products Formed
Hydroxylated derivatives from oxidation.
Alcohols from reduction.
Substituted quinolines or acetamides from substitution reactions.
Aplicaciones Científicas De Investigación
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide has diverse applications, such as:
Chemistry: : As a reactant or intermediate in the synthesis of more complex chemical entities.
Biology: : Potential biological activity, including enzyme inhibition or receptor binding studies.
Medicine: : Investigated for therapeutic properties such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: : Utilized in the synthesis of dyes, pigments, or as an additive in materials science for improved properties.
Mecanismo De Acción
The exact mechanism by which 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide exerts its effects can be multifaceted:
Molecular Targets: : Enzymes or receptors it may bind to or inhibit.
Pathways: : The compound can modulate signaling pathways, impact cellular processes such as apoptosis or proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-4-oxoquinoline derivatives: : Share structural motifs with varying substituents affecting their properties.
N-phenylacetamide derivatives: : Similar functional groups with diverse biological activities.
Uniqueness
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of methoxy and methyl groups attached to the quinoline and acetamide moieties, influencing its reactivity and potential biological activity.
Propiedades
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-10-17(23)16-8-5-9-18(26-3)20(16)22(13)12-19(24)21-14-6-4-7-15(11-14)25-2/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKMJNVTPNEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NC3=CC(=CC=C3)OC)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2927001.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2927002.png)

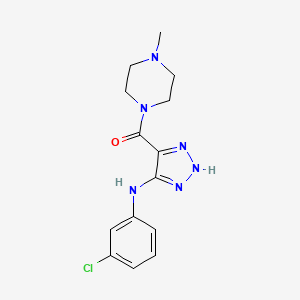
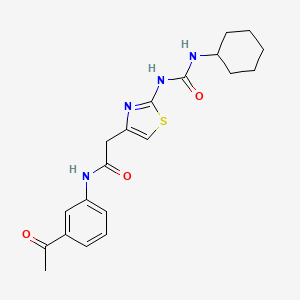
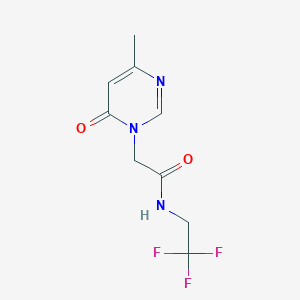
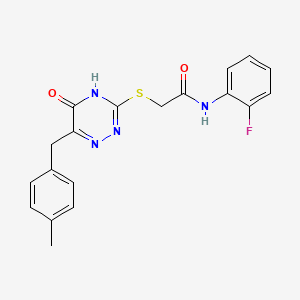
![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2927012.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2927017.png)
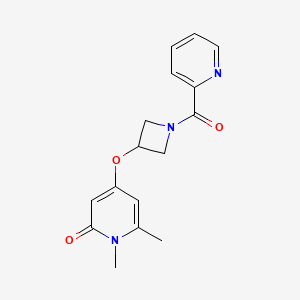
![(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2927019.png)
![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2927020.png)
